Glycyl-L-threonyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonine

Description

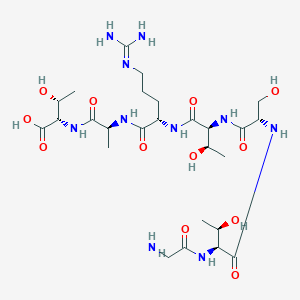

Glycyl-L-threonyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonine is a complex oligopeptide characterized by a sequence of seven amino acids, including a modified N~5~-(diaminomethylidene)-L-ornithine residue. The compound’s stereochemistry has been rigorously determined through advanced analytical methods, such as reactions with L- and D-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide) conjugates and acid hydrolysis. These studies confirmed its absolute configuration as 1R, 2R, 4S, 6S, 7R, 9S, 30S for key stereocenters . The presence of L-threonine in the hydrolysate further validates its structural integrity (Figure S12 in referenced work) . The diaminomethylene group on the ornithine residue introduces a unique structural motif, likely influencing its biochemical interactions and stability.

Properties

CAS No. |

920956-74-7 |

|---|---|

Molecular Formula |

C26H48N10O12 |

Molecular Weight |

692.7 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C26H48N10O12/c1-10(20(42)36-19(13(4)40)25(47)48)31-21(43)14(6-5-7-30-26(28)29)32-24(46)18(12(3)39)35-22(44)15(9-37)33-23(45)17(11(2)38)34-16(41)8-27/h10-15,17-19,37-40H,5-9,27H2,1-4H3,(H,31,43)(H,32,46)(H,33,45)(H,34,41)(H,35,44)(H,36,42)(H,47,48)(H4,28,29,30)/t10-,11+,12+,13+,14-,15-,17-,18-,19-/m0/s1 |

InChI Key |

GKDPPUHBGMPJNX-RBKRKXNRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CN)O |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CN)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Sequence and Residue-Specific Modifications

The compound’s sequence (Gly-Thr-Ser-Thr-Orn(diaminomethylidene)-Ala-Thr) distinguishes it from simpler threonine-rich peptides. For example:

Enzymatic Interactions and Substrate Specificity

Threonine aldolases (TAs) are critical enzymes in amino acid metabolism, and their substrate specificity depends on stereochemistry and residue composition. Studies on TA complexes (e.g., L-threonine aldolase) reveal that substrate recognition is highly sensitive to hydroxyl group positioning and backbone conformation .

Engineered TAs, such as those optimized for α,α-dialkyl-α-amino acid synthesis, show broader substrate tolerance but reduced efficiency with bulky residues like modified ornithine . This suggests the compound’s diaminomethylene group could either hinder or enhance interactions depending on the enzyme’s active site flexibility.

Physicochemical Properties

- Polar Surface Area (PSA): The compound’s PSA is estimated to exceed 220 Ų due to multiple hydroxyl (Thr, Ser) and guanidino (Orn(diaminomethylidene)) groups, significantly higher than analogs like Gly-Ala-Ser-Ala-Thr (PSA ~180 Ų) .

- Hydrophobicity (XLogP3): Predicted XLogP3 values are approximately -6.1, indicating high hydrophilicity, consistent with its polar residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.